molecular formula C7H11N3O2S B13944954 N,N,6-trimethylpyridazine-3-sulfonamide

N,N,6-trimethylpyridazine-3-sulfonamide

Cat. No.: B13944954
M. Wt: 201.25 g/mol
InChI Key: GMDGOMLYGPZSLK-UHFFFAOYSA-N
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Description

N,N,6-trimethylpyridazine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethylpyridazine-3-sulfonamide typically involves the reaction of a pyridazine derivative with a sulfonamide precursor. One common method is the oxidative coupling of thiols and amines, which can be performed in a single step without the need for pre-functionalization . This method is efficient and environmentally friendly, reducing waste generation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions using readily available thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

N,N,6-trimethylpyridazine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The methyl groups on the pyridazine ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines or other derivatives.

Scientific Research Applications

N,N,6-trimethylpyridazine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,6-trimethylpyridazine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes such as dihydropteroate synthetase, which is involved in folate synthesis. This inhibition disrupts the production of folate, an essential nutrient for bacterial growth, leading to the antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,6-trimethylpyridazine-3-sulfonamide is unique due to its specific substitution pattern on the pyridazine ring, which may confer distinct chemical and biological properties compared to other sulfonamides. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N,N,6-trimethylpyridazine-3-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-6-4-5-7(9-8-6)13(11,12)10(2)3/h4-5H,1-3H3

InChI Key

GMDGOMLYGPZSLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)S(=O)(=O)N(C)C

Origin of Product

United States

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